molecular formula C20H13ClN2O2 B444516 (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide CAS No. 329690-06-4

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

Cat. No.: B444516
CAS No.: 329690-06-4
M. Wt: 348.8g/mol
InChI Key: RHCHXVVQJIYBMQ-UHFFFAOYSA-N
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Description

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects on certain types of fungi .

Mode of Action

It is known that similar compounds can inhibit the growth of certain fungi by interacting with key targets . The interaction results in changes to the microscopic morphology of the fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds have been investigated .

Result of Action

The compound’s action results in significant changes to the microscopic morphology of certain fungi. These changes include hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Additionally, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .

Action Environment

The environment can influence the action, efficacy, and stability of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide. For instance, light exposure can trigger photoisomerization in similar compounds, leading to rapid changes in their physical properties

Preparation Methods

The synthesis of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 6-chloro-2H-chromene-3-carboxylic acid with naphthalen-1-ylamine under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group in the chromene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.

Scientific Research Applications

Comparison with Similar Compounds

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCHXVVQJIYBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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